2-(2,2-Dimethyloxolan-3-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethyloxolan-3-yl)acetaldehyde is an organic compound with the molecular formula C8H14O2 . . This compound is characterized by the presence of a dimethyloxolane ring attached to an acetaldehyde group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-(2,2-Dimethyloxolan-3-yl)acetaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2,2-dimethyloxolane with acetaldehyde under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
2-(2,2-Dimethyloxolan-3-yl)acetaldehyde undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
2-(2,2-Dimethyloxolan-3-yl)acetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethyloxolan-3-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The dimethyloxolane ring may also contribute to the compound’s stability and reactivity in biological systems .
Comparison with Similar Compounds
2-(2,2-Dimethyloxolan-3-yl)acetaldehyde can be compared with other similar compounds such as:
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: This compound has a similar oxolane ring structure but differs in the functional group attached to the ring.
3-Furanacetaldehyde: This compound shares the furan ring structure but lacks the dimethyl substitution.
The uniqueness of this compound lies in its specific combination of the dimethyloxolane ring and the acetaldehyde group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14O2 |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-(2,2-dimethyloxolan-3-yl)acetaldehyde |
InChI |
InChI=1S/C8H14O2/c1-8(2)7(3-5-9)4-6-10-8/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
QUHWWCMGQARBIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCO1)CC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.